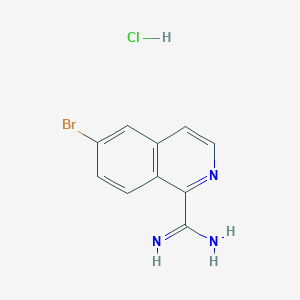
6-Bromoisoquinoline-1-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoisoquinoline-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9BrClN3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoquinoline-1-carboximidamide hydrochloride typically involves the bromination of isoquinoline followed by the introduction of the carboximidamide group. One common method includes the following steps:
Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 6-bromoisoquinoline.
Formation of Carboximidamide: The 6-bromoisoquinoline is then reacted with cyanamide under acidic conditions to form the carboximidamide group, resulting in 6-Bromoisoquinoline-1-carboximidamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromoisoquinoline-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Bromoisoquinoline-1-carboximidamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromoisoquinoline-1-carboximidamide hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboximidamide group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloroisoquinoline-1-carboximidamide hydrochloride
- 6-Fluoroisoquinoline-1-carboximidamide hydrochloride
- 6-Iodoisoquinoline-1-carboximidamide hydrochloride
Comparison
Compared to its analogs, 6-Bromoisoquinoline-1-carboximidamide hydrochloride may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it unique among its halogenated counterparts.
Propiedades
Fórmula molecular |
C10H9BrClN3 |
|---|---|
Peso molecular |
286.55 g/mol |
Nombre IUPAC |
6-bromoisoquinoline-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8BrN3.ClH/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13;/h1-5H,(H3,12,13);1H |
Clave InChI |
ORGWEEQQSUPBIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=N)N)C=C1Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















